molecular formula C16H17BrN2O2S B4873318 1-(4-Bromo-2-methylphenyl)-3-(3,5-dimethoxyphenyl)thiourea

1-(4-Bromo-2-methylphenyl)-3-(3,5-dimethoxyphenyl)thiourea

Cat. No.: B4873318
M. Wt: 381.3 g/mol
InChI Key: KGEQRHRJZCCXAU-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methylphenyl)-3-(3,5-dimethoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-methylphenyl)-3-(3,5-dimethoxyphenyl)thiourea typically involves the reaction of 4-bromo-2-methylaniline with 3,5-dimethoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for thioureas often involve similar synthetic routes but on a larger scale. The choice of solvent, temperature, and purification methods may vary to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-methylphenyl)-3-(3,5-dimethoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction can lead to the formation of corresponding amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-methylphenyl)-3-(3,5-dimethoxyphenyl)thiourea would depend on its specific biological target. Generally, thioureas can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-2-methylphenyl)-3-phenylthiourea
  • 1-(4-Bromo-2-methylphenyl)-3-(4-methoxyphenyl)thiourea
  • 1-(4-Bromo-2-methylphenyl)-3-(3,4-dimethoxyphenyl)thiourea

Uniqueness

1-(4-Bromo-2-methylphenyl)-3-(3,5-dimethoxyphenyl)thiourea is unique due to the presence of both bromine and methoxy groups, which can influence its reactivity and biological activity. The specific arrangement of these substituents can lead to distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

1-(4-bromo-2-methylphenyl)-3-(3,5-dimethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2S/c1-10-6-11(17)4-5-15(10)19-16(22)18-12-7-13(20-2)9-14(8-12)21-3/h4-9H,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEQRHRJZCCXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=S)NC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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